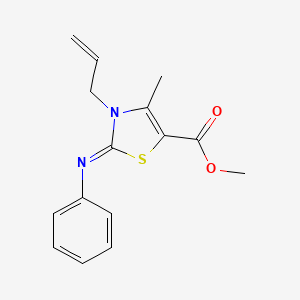

Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse applications in industrial, agricultural, and medicinal chemistry due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where isoxazolyl thioureas react with ethyl bromopyruvate to yield thiazolylidene amines, which upon further reactions can form various thiazole derivatives . Similarly, the synthesis of pyrazole-4-carboxylic acid derivatives involves cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the corresponding acid . These methods highlight the versatility of thiazole chemistry and the potential pathways that might be involved in synthesizing the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The electronic structure and spectral features of such compounds can be studied using density functional theory (DFT) . The molecular properties, including vibrational modes, can be investigated through FT-IR and FT-Raman spectra, while NMR spectroscopy can provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule . The molecular electrostatic potential surface (MESP) can also be computed to visualize the charge distribution across the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including photodecomposition, as seen in the clean photodecomposition of tetrazolethiones to carbodiimides . The reactivity of such compounds can be influenced by the substituents on the thiazole ring, which can lead to different reaction pathways and products. Additionally, thiazole derivatives can act as reagents for the detection and extraction of metal ions, demonstrating their utility in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding, as seen in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can affect the compound's solubility and melting point . The solvent effects on intermolecular hydrogen bonding can also be significant, as different solvents can alter the strength and nature of these interactions . The fluorescence properties of thiazole derivatives can change based on molecular aggregation, which can be induced by conformational changes in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Kumar et al. (2013) described an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting a method that could potentially be applicable to the synthesis of Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

- Hara et al. (2009) investigated the effect of molecular structure change on crystal structure and solubility, which could provide insights into the physical properties of this compound (T. Hara, K. Adachi, M. Takimoto-Kamimura, & M. Kitamura, 2009).

Anti-inflammatory and Antimicrobial Activities

- The study by Tozkoparan et al. (1999) on the synthesis and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives provides a foundational approach to exploring the biological activities of related thiazole compounds, potentially including this compound (B. Tozkoparan, M. Ertan, P. Kelicen, & R. Demirdamar, 1999).

- A research on the corrosion inhibition performance of benzimidazole derivatives by Yadav et al. (2013) showcases the potential for this compound to serve as a corrosion inhibitor, given its structural similarity (M. Yadav, D. Behera, Sumit Kumar, & R. Sinha, 2013).

Photolytic Studies and Material Science

- Bhatia et al. (1998) discussed the novel photochemical rearrangements of dihydro-1,3-thiazines, which could be relevant to understanding the reactivity of this compound under certain conditions (Shameem H. Bhatia, D. M. Buckley, R. Mccabe, A. G. Avent, Robert G. Brown, & P. Hitchcock, 1998).

Propriétés

IUPAC Name |

methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-4-10-17-11(2)13(14(18)19-3)20-15(17)16-12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVVLXPAWETLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=CC=C2)N1CC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)

![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)

![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)